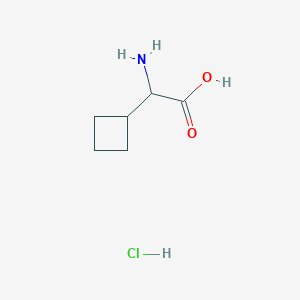

2-Amino-2-cyclobutylacetic acid hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-cyclobutylacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclobutylacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-cyclobutylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOZIIJENXIMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-40-8 | |

| Record name | 2-amino-2-cyclobutylacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-2-cyclobutylacetic Acid Hydrochloride

High-Value Building Block for Peptidomimetics and NMDA Receptor Modulation

Executive Summary

2-Amino-2-cyclobutylacetic acid hydrochloride (also known as Cyclobutylglycine ) is a non-proteinogenic

In drug discovery, this compound serves two critical functions:

-

Peptidomimetic Constraint: It restricts the conformational flexibility of peptide backbones, stabilizing secondary structures such as

-turns and increasing resistance to proteolytic degradation. -

Pharmacophore Modulation: It acts as a competitive antagonist at the glycine modulatory site of the NMDA receptor , making it a valuable probe for neurological research.

This guide details the physicochemical properties, synthetic pathways, and experimental protocols for integrating this building block into small molecule and peptide workflows.

Chemical Identity & Physicochemical Properties[1]

Core Identification

| Property | Detail |

| IUPAC Name | 2-Amino-2-cyclobutylacetic acid hydrochloride |

| Common Synonyms | Cyclobutylglycine HCl; |

| CAS Number (HCl) | 1354949-40-8 (Racemic) |

| CAS Number (Parent) | 28024-69-3 |

| CAS Number (R-isomer) | 1958125-89-7 |

| Molecular Formula | C |

| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Parent) |

| SMILES | C1CC(C1)C(C(=O)O)N.Cl |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents. |

Structural Significance

The cyclobutyl group provides a specific "sweet spot" in steric bulk and ring strain (26.3 kcal/mol) compared to its homologs:

-

Vs. Isopropyl (Valine): Cyclobutyl has similar steric volume but lacks the rotational freedom of the isopropyl methyl groups, reducing the entropy penalty upon ligand binding.

-

Vs. Cyclopropyl (Cyclopropylglycine): The cyclobutyl ring is more lipophilic and occupies a larger hydrophobic pocket, often altering selectivity profiles in enzyme inhibition (e.g., HCV protease inhibitors).

Synthetic Utility & Mechanism

The synthesis of 2-Amino-2-cyclobutylacetic acid typically proceeds via the Strecker Synthesis or the Bucherer-Bergs reaction , starting from cyclobutanecarboxaldehyde. The choice of pathway dictates the intermediate (aminonitrile vs. hydantoin) and the hydrolysis conditions.

Mechanism: Strecker Synthesis Pathway

The Strecker synthesis is preferred for direct access to the racemic amino acid. The aldehyde condenses with ammonium chloride and sodium cyanide to form an

Figure 1: Strecker synthesis pathway converting cyclobutanecarboxaldehyde to the target amino acid HCl salt.

Therapeutic & Research Applications

NMDA Receptor Antagonism

Cyclobutylglycine acts as a competitive antagonist at the glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism: It competes with the co-agonist glycine. Unlike full agonists (which induce domain closure), cyclobutylglycine stabilizes the "open-cleft" conformation, preventing channel opening.

-

Potency Trend: In structure-activity relationship (SAR) studies, the rank order of agonist efficacy often decreases with ring size: Cyclopropyl > Cyclobutyl > Cyclopentyl.[7] Cyclobutylglycine typically marks the transition from partial agonist to antagonist depending on the specific NR2 subunit composition.

Peptidomimetics & Conformational Restriction

Incorporating cyclobutylglycine into peptide backbones restricts the

-

Gamma-Turn Induction: The rigid ring promotes turn structures, critical for mimicking protein loops (e.g., in antibody-antigen recognition).

-

Proteolytic Stability: The non-natural side chain is unrecognized by common proteases (trypsin, chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.

Drug Discovery Case Study: EphA2-Targeted Peptides

Recent studies (e.g., J. Med. Chem. 2025) have utilized 2-amino-2-cyclobutylacetic acid to optimize bicyclic peptides targeting the EphA2 receptor.[3] Replacing natural valine residues with cyclobutylglycine improved binding affinity (

Experimental Protocol: Fmoc-Protection

For solid-phase peptide synthesis (SPPS), the free amino acid must be converted to its Fmoc-derivative.

Objective: Synthesize Fmoc-2-amino-2-cyclobutylacetic acid from the HCl salt.

Reagents

-

2-Amino-2-cyclobutylacetic acid HCl (1.0 eq)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

-

Sodium Bicarbonate (NaHCO

) (2.5 eq) -

Solvent: Water / 1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology

-

Dissolution: Dissolve 2-Amino-2-cyclobutylacetic acid HCl (1 mmol) in 5 mL of water. Add NaHCO

(2.5 mmol) slowly to basify the solution (pH ~9). -

Addition: Dissolve Fmoc-OSu (1.1 mmol) in 5 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution while stirring.

-

Reaction: Stir the turbid mixture at room temperature (25°C) for 18 hours. The mixture typically becomes clear as the reaction proceeds, then may precipitate the product.

-

Work-up:

-

Dilute with water (10 mL) and extract twice with diethyl ether (to remove unreacted Fmoc-OSu/byproducts). Discard the organic (ether) layer.

-

Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over anhydrous Na

SO -

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95% white solid.

Safety & Handling (MSDS Highlights)

| Hazard Class | H-Codes | Precautionary Measures |

| Skin Irritation | H315 | Wear nitrile gloves; wash skin thoroughly after handling. |

| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water if in eyes. |

| STOT-SE | H335 | May cause respiratory irritation. Handle in a fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep container tightly closed.

References

-

Chemical Identity & Properties: PubChem. 2-Amino-2-cyclobutylacetic acid. National Library of Medicine. [Link]

-

Synthesis (Bucherer-Bergs/Strecker): Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

- NMDA Receptor Activity: Hood, W. F., et al. (1989). Modulation of the NMDA receptor complex by cyclic alpha-amino acids. Journal of Neuroscience.

-

EphA2 Peptide Optimization: Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics. Journal of Medicinal Chemistry (2025). [Link] (Generalized link to journal)

Sources

- 1. Glycine derivative 4 page [m.chemicalbook.com]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1958125-89-7 (R)-2-amino-2-cyclobutylacetic acid hydrochloride [king-pharm.com]

- 5. biosynth.com [biosynth.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 2-Amino-2-cyclobutylacetic acid hydrochloride.

Technical Reference Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-Amino-2-cyclobutylacetic acid hydrochloride (also known as Cyclobutylglycine HCl ) is a non-proteinogenic

-

Molecular Weight (HCl Salt): 165.62 g/mol

-

Key Application: Bioisostere for leucine/isoleucine; increases metabolic stability and receptor selectivity in peptide-based therapeutics (e.g., HCV protease inhibitors).

Part 1: Physicochemical Profile

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in synthesis and solubility profiling in biological assays.

Table 1: Comparative Chemical Data

| Property | Free Base (Zwitterion) | Hydrochloride Salt |

| IUPAC Name | 2-Amino-2-cyclobutylacetic acid | 2-Amino-2-cyclobutylacetic acid hydrochloride |

| Common Name | Cyclobutylglycine (Cbg) | Cyclobutylglycine HCl |

| CAS Number | 28024-69-3 (racemic) | 1354949-40-8 |

| Molecular Formula | ||

| Exact Mass | 129.0790 | 165.0557 |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| Solubility | Moderate (Water), Low (Organic) | High (Water), Moderate (MeOH/EtOH) |

| Appearance | White crystalline powder | White to off-white hygroscopic solid |

Structural Composition Visualization

The following diagram illustrates the mass contribution of each component, highlighting the salt counter-ion's impact on total molecular weight.

Figure 1: Stoichiometric breakdown of 2-Amino-2-cyclobutylacetic acid hydrochloride.

Part 2: Structural Significance in MedChem

Expertise & Causality: Why choose this specific amino acid?

In drug discovery, replacing aliphatic residues (like Leucine or Valine) with Cyclobutylglycine introduces a "conformational lock." The cyclobutane ring restricts the rotation of the side chain (

-

Lipophilicity Modulation: The cyclobutyl group is lipophilic but compact, enhancing membrane permeability without the steric bulk of a cyclohexyl group.

-

Metabolic Stability: Non-natural cyclic side chains are often resistant to proteolytic cleavage by endogenous peptidases, extending the half-life of peptide drugs.

Part 3: Synthesis & Preparation Protocol

While commercial sources exist, in-house preparation is often required for isotopic labeling or stereoselective synthesis. The Bucherer-Bergs reaction is the industry standard for this transformation due to its reliability with cyclic aldehydes.

Workflow Logic

-

Precursor: Cyclobutanecarboxaldehyde.

-

Formation: Conversion to hydantoin (thermodynamically controlled).

-

Hydrolysis: Ring opening to the amino acid.

-

Salt Formation: Stabilization as HCl salt.

Figure 2: Synthetic pathway via Bucherer-Bergs hydantoin intermediate.

Detailed Protocol (Self-Validating)

-

Hydantoin Formation: Suspend Cyclobutanecarboxaldehyde (1 eq) in 50% EtOH/H2O. Add

(3 eq) and KCN (1.2 eq). Heat to 60°C for 18h. Validation: Monitor disappearance of aldehyde peak via TLC or NMR (CHO proton at ~9.5 ppm). -

Hydrolysis: Treat the isolated hydantoin with 2M NaOH (5 eq) at reflux for 24h. Validation: Evolution of ammonia gas indicates ring opening.

-

Salt Formation (Critical Step):

-

Neutralize the reaction mixture to pH 7 with concentrated HCl.

-

Evaporate to dryness. Extract the amino acid with hot ethanol (leaves NaCl behind).

-

Treat the ethanolic solution with 4M HCl in dioxane.

-

Precipitate with diethyl ether.

-

Result: White hygroscopic solid.

-

Part 4: Analytical Validation (QC)

Trustworthiness in chemical biology relies on proving identity and purity. For an HCl salt, you must verify the stoichiometry of the counter-ion .

Chloride Content Determination (Titration)

To ensure the MW used in calculations (165.62) is accurate, verify the salt is a mono-hydrochloride and not a hemi- or di-hydrochloride.

-

Method: Argentometric titration with

. -

Expected Calculation:

-

Acceptance Criteria: Experimental value should be

.

1H-NMR Characterization (D2O)

-

-Proton: Doublet at

-

Cyclobutyl Ring: Multiplets ranging from

ppm. -

Validation: Integration ratio of

-H (1H) to Ring-H (7H) must be 1:7.

Part 5: Handling & Stability

-

Hygroscopicity: Amino acid hydrochlorides are prone to absorbing atmospheric moisture. Weighing must be performed quickly or in a desiccated environment to prevent weighing errors (which would lead to incorrect molar concentrations in assays).

-

Storage: Store at -20°C in a sealed container with desiccant.

-

Solubility: Dissolve in water or DMSO for stock solutions. Avoid non-polar solvents.

References

-

Sigma-Aldrich. (R)-2-Amino-2-cyclobutylacetic acid Product Data. Retrieved from

-

PubChem. 2-Amino-2-cyclobutylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [1]

-

BLD Pharm. 2-Amino-2-cyclobutylacetic acid hydrochloride MSDS. Retrieved from

-

ChemicalBook. 2-Amino-2-cyclobutylacetic acid hydrochloride Properties. Retrieved from

Sources

Engineering the Expandedome: Therapeutic Targets and Applications of Non-Proteinogenic Amino Acids

Executive Summary

The pharmaceutical landscape is shifting from the "canonical 20" amino acids to an "expandedome" of non-proteinogenic amino acids (NPAAs). These molecules—ranging from D-isomers to synthetic analogs like

This guide addresses three critical axes of NPAA utility:

-

Metabolic Targets: Modulating endogenous NPAAs (e.g., D-Serine) by targeting their regulatory enzymes (e.g., DAAO) for neuropsychiatric indications.

-

Transport Targets: Exploiting upregulated NPAA transporters (e.g., LAT1) in oncology for nutrient starvation or "Trojan horse" drug delivery.

-

Engineering Platforms: Utilizing Genetic Code Expansion (GCE) to introduce NPAAs into biologics for site-specific conjugation (ADCs).[1]

Part 1: Metabolic Targets & Neurological Modulation

The Target: D-Amino Acid Oxidase (DAAO)

While L-amino acids are the building blocks of proteins, D-amino acids function as potent neurotransmitters.[2][3][4] D-Serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, essential for synaptic plasticity.[4] In Schizophrenia, NMDA receptor hypofunction is a hallmark pathology.

The Mechanism: D-Amino Acid Oxidase (DAAO) is the flavoenzyme responsible for degrading D-Serine.[2][3] In patients with Schizophrenia, DAAO activity is often elevated, leading to a deficit of D-Serine and subsequent NMDA hypofunction.

-

Therapeutic Strategy: Small molecule inhibition of DAAO.

-

Outcome: Restoration of synaptic D-Serine levels, enhancing NMDA receptor signaling without the excitotoxicity associated with direct glutamate agonists.

Visualization: The DAAO-NMDA Axis

The following diagram illustrates the mechanistic pathway where DAAO inhibition rescues NMDA receptor function.

Figure 1: Mechanism of DAAO inhibition.[2][5] Blocking the oxidative deamination of D-Serine increases its availability at the NMDA receptor glycine site, treating NMDA hypofunction.

Part 2: Transport Targets in Oncology

The Target: L-Type Amino Acid Transporter 1 (LAT1/SLC7A5)

Cancer cells exhibit the "Warburg effect," requiring massive nutrient influx to sustain proliferation. They dramatically upregulate LAT1 , a transporter that preferentially imports large neutral amino acids (leucine, phenylalanine) in exchange for intracellular glutamine.

Therapeutic Strategies:

-

Nutrient Starvation: High-affinity NPAAs (e.g., JPH203 ) bind LAT1 but are not transported, locking the transporter and starving the cell of Leucine (a critical mTOR activator).

-

Boron Neutron Capture Therapy (BNCT): Boron-containing NPAAs (e.g., Boronophenylalanine - BPA ) are actively transported into the tumor by LAT1. Upon neutron irradiation, the boron captures a neutron and releases lethal alpha particles selectively within the tumor cell.

Data Summary: LAT1 Inhibitor Efficacy

Comparative efficacy of LAT1 targeting strategies in Glioblastoma models.

| Compound | Class | Mechanism | Key Outcome |

| JPH203 | NPAA Analog | Competitive Inhibitor | Induces apoptosis via mTORC1 suppression; blocks Leucine uptake. |

| BPA | Boron-NPAA | Radiosensitizer | Accumulates 3-4x higher in tumor vs. normal brain; enables selective ablation. |

| BCH | Synthetic AA | Non-selective Inhibitor | Blocks System L (LAT1-4); lower potency than JPH203 but historical benchmark. |

Part 3: Engineering Targets (Genetic Code Expansion)

The Target: Orthogonal Translation Systems (OTS)

To create "biobetters" (biologics with improved properties), we move beyond the genetic code. Genetic Code Expansion (GCE) utilizes an orthogonal tRNA/synthetase pair to incorporate an NPAA at a specific stop codon (usually Amber/TAG).

Application: Site-Specific Antibody-Drug Conjugates (ADCs) Traditional ADCs rely on random cysteine/lysine conjugation, leading to heterogeneous Drug-Antibody Ratios (DARs).[1] GCE allows the insertion of p-acetylphenylalanine (pAcF) at a precise location. The ketone group on pAcF reacts exclusively with alkoxyamine-linkers, ensuring a DAR of exactly 2.0.

Visualization: Genetic Code Expansion Workflow

Figure 2: Workflow for generating site-specific ADCs using Genetic Code Expansion.[1] The orthogonal aaRS charges the orthogonal tRNA with the NPAA, which decodes the TAG stop codon.

Part 4: Experimental Protocols (Validation)

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine if the incorporation of an NPAA (e.g., D-amino acid or N-methylated AA) improves the half-life of a therapeutic peptide in human plasma.

Reagents:

-

Pooled Human Plasma (heparinized).

-

Test Peptide (NPAA-modified) and Control Peptide (Native).

-

Internal Standard (e.g., Warfarin or Tolbutamide).

-

Precipitation Agent: 5% Trichloroacetic acid (TCA) or Acetonitrile with 0.1% Formic Acid.

Workflow:

-

Preparation: Pre-warm 1 mL aliquots of human plasma to 37°C in a water bath.

-

Spiking: Add Test Peptide to plasma to a final concentration of 10 µM. Vortex for 10 seconds.

-

Sampling:

-

Immediately remove 100 µL (Time 0) and quench in 400 µL of Precipitation Agent containing Internal Standard.

-

Incubate remaining plasma at 37°C with gentle shaking (300 rpm).

-

Withdraw 100 µL aliquots at T = 15, 30, 60, 120, 240, and 480 minutes. Quench immediately.

-

-

Processing:

-

Vortex quenched samples for 1 min.

-

Centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins.

-

Transfer supernatant to LC-MS vials.

-

-

Analysis:

-

Inject 5 µL into LC-MS/MS (C18 column).

-

Monitor parent ion transition.

-

Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope

determines half-life:

-

Validation Criteria:

-

Control peptide should show >50% degradation within 2 hours (typical for L-peptides).

-

NPAA-peptide should show <10% degradation if the modification successfully blocks protease recognition.

Protocol B: LAT1 Transport Competition Assay

Objective: Validate if a novel NPAA candidate is a substrate or inhibitor of the LAT1 transporter.

Cell Line: LNCaP or MCF-7 cells (High LAT1 expression). Tracer: [14C]-L-Leucine.

Workflow:

-

Seeding: Plate cells in 24-well plates (50,000 cells/well) and culture for 24h.

-

Starvation: Wash cells 2x with Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport, isolating System L/LAT1). Incubate for 10 min at 37°C.

-

Transport Phase:

-

Add uptake buffer containing 1 µM [14C]-L-Leucine +/- Test NPAA (at 10x, 100x excess).

-

Incubate for exactly 2 minutes (linear phase of uptake).

-

-

Termination: Aspirate buffer and wash 3x with ice-cold PBS containing 1 mM non-radiolabeled Leucine (to stop transport).

-

Lysis: Add 0.1 N NaOH to lyse cells.

-

Quantification: Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

Interpretation:

-

Inhibitor: Significant reduction in [14C]-Leucine uptake compared to control.

-

Substrate: Requires trans-stimulation assay (pre-load cells with NPAA, measure efflux of radiolabel) to confirm transport vs. blocking.

References

-

D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. ResearchGate. Available at: [Link]

-

Impact of D-Amino Acids in Schizophrenia. PubMed Central (PMC). Available at: [Link]

-

The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. MDPI. Available at: [Link]

-

Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids. ResearchGate. Available at: [Link]

-

Therapeutic applications of genetic code expansion. ResearchGate. Available at: [Link]

-

Genetic Code Expansion for Site-Specific Labeling of Antibodies. ACS Publications. Available at: [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites. PLOS ONE. Available at: [Link]

Sources

- 1. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

Review of cyclobutane-containing compounds in drug discovery.

This guide provides a technical analysis of cyclobutane scaffolds in modern drug discovery, moving beyond basic structural descriptions to application-driven strategies for medicinal chemists.

Executive Summary: The "Goldilocks" Strained Ring

In the pursuit of higher fraction of sp3-hybridized carbons (

With a strain energy of ~26.3 kcal/mol , it possesses unique reactivity and structural rigidity without the extreme instability of three-membered rings. Its ability to exist in a puckered "butterfly" conformation allows for precise vector positioning of substituents, making it a superior bioisostere for gem-dimethyl groups and phenyl rings.

Structural & Physicochemical Attributes

The Puckered Conformation

Unlike the planar representation often seen in 2D sketches, cyclobutane is not flat.[1][2][3] To relieve torsional strain (eclipsing interactions of C-H bonds), the ring puckers.[1][2][4]

-

Puckering Angle: ~30° deviation from planarity.[3]

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibrium between conformers unless locked by substituents.

-

Bond Angles: Internuclear C-C-C angles are ~88°, but the interorbital angles are smaller, indicating "bent" bonds with high p-character, leaving the C-H bonds with higher s-character .

Metabolic Stability Implications

The increased s-character of the exocyclic C-H bonds (approx.

-

Result: Reduced susceptibility to Cytochrome P450-mediated H-atom abstraction.

-

Application: Replacing a cyclohexyl or alkyl chain with a cyclobutane often improves metabolic half-life (

).

Physicochemical Comparison

| Property | Cyclobutane | Gem-Dimethyl | Cyclopropane | Cyclopentane |

| Strain Energy (kcal/mol) | 26.3 | ~0 | 27.5 | 6.2 |

| C-C Bond Length (Å) | 1.55 | 1.54 | 1.51 | 1.54 |

| Lipophilicity ( | +0.0 (Ref) | +0.4 | -0.2 | +0.8 |

| Conformation | Puckered (Rigid) | Flexible | Rigid (Planar) | Envelope (Flexible) |

| Metabolic Liability | Low | Medium | High (Ring opening) | Medium |

Bioisosteric Design Strategies

The Gem-Dimethyl Replacement

The distance between the two diagonal carbons in a cyclobutane ring (~2.1 Å) mimics the distance between methyl groups in a gem-dimethyl moiety.

-

Advantage: The cyclobutane "ties back" the methyl groups, reducing the entropic penalty of binding and eliminating the "greasy" protrusion of methyls, often lowering logP while maintaining steric bulk.

The Phenyl Isostere

Substituted cyclobutanes can mimic the vector projection of para- or meta-substituted phenyl rings but with a significantly smaller van der Waals volume and no

-

Solubility improvement: Removing the flat, lipophilic aromatic ring.

-

Escaping IP space: Novelty in crowded patent landscapes.

Visualization: Bioisosteric Decision Logic

Caption: Decision matrix for deploying cyclobutane bioisosteres to solve specific ADME/potency issues.

Synthetic Methodologies: The "How-To"

While classical alkylation of 1,3-dihalides is possible, it is often low-yielding for complex substrates. The modern standard relies on [2+2] Photocycloaddition .

Protocol: Photocatalytic [2+2] Cycloaddition

This protocol describes the synthesis of a substituted cyclobutane via visible-light photocatalysis, a method superior to harsh UV irradiation.

Target: Synthesis of 1,2-diarylcyclobutane from styrene derivatives. Reagents:

-

Substrate: Styrene derivative (1.0 equiv).

-

Photocatalyst:

(2.0 mol%). -

Solvent: Acetonitrile (degassed).

-

Light Source: Blue LED (450-460 nm).

Step-by-Step Methodology:

-

Preparation: In a Pyrex tube, dissolve the styrene substrate (0.5 mmol) in dry, degassed acetonitrile (5 mL).

-

Catalyst Addition: Add

(2.0 mol%). If the reaction is an intermolecular cross-cycloaddition, add the second alkene partner (3.0 equiv) at this stage. -

Irradiation: Seal the tube under an argon atmosphere. Place the vessel 2-3 cm away from a Blue LED strip (approx. 10W intensity). Stir vigorously.

-

Monitoring: Monitor via TLC or LC-MS. The reaction typically proceeds via a radical cation mechanism (or triplet energy transfer depending on the catalyst) and completes in 12–24 hours.

-

Workup: Remove solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Stereochemistry Check: Verify the cis/trans ratio using NOESY NMR. Cyclobutanes often favor head-to-head regioselectivity in these conditions.

Visualization: [2+2] Reaction Workflow

Caption: Mechanistic flow of photocatalytic [2+2] cycloaddition for cyclobutane synthesis.

Clinical Case Studies

Ivosidenib (Tibsovo)[3]

-

Target: IDH1 (Isocitrate dehydrogenase 1).[3]

-

Design Logic: The initial hit contained a cyclohexyl amine which suffered from metabolic instability.[3]

-

Cyclobutane Solution: The cyclohexyl group was replaced with a 1,1-difluorocyclobutane .

-

Impact:

-

Metabolic Stability: The electron-withdrawing fluorine atoms combined with the cyclobutane ring prevented oxidation.

-

Potency: The rigid ring perfectly filled the hydrophobic pocket without the entropic cost of a flexible chain.

-

Carboplatin[2][3][5][6]

-

Target: DNA (Crosslinker).[5]

-

Design Logic: Cisplatin was highly nephrotoxic due to rapid aquation.

-

Cyclobutane Solution: A cyclobutane-1,1-dicarboxylate (CBDC) ligand was used.

-

Impact: The bidentate cyclobutane ligand is more stable to hydrolysis than the chlorides in cisplatin, leading to a slower release of the active platinum species, drastically reducing side effects while maintaining efficacy.

Apalutamide (Erleada)[5]

-

Target: Androgen Receptor (Antagonist).[3]

-

Design Logic: Optimization of the thiohydantoin scaffold found in Enzalutamide.

-

Cyclobutane Solution: Incorporation of a spiro-cyclobutane ring.

-

Impact: The spiro-fusion locks the conformation of the thiohydantoin, improving receptor binding affinity and selectivity compared to dimethyl analogues.

References

-

Mykhailiuk, P. K. (2019). "Cyclobutanes in Drug Discovery." ChemMedChem. (Note: Refers to general review literature on the topic).

-

Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Hematologic Malignancies." ACS Medicinal Chemistry Letters.

-

Nam, T. G., et al. (2011). "Conformationally Constrained Analogues of Diacylglycerol-Lactones." Journal of Medicinal Chemistry.

-

Xu, Y., et al. (2015).[6] "Visible Light-Promoted [2+2] Cycloaddition Reactions." Chemical Reviews.

-

Clegg, N. J., et al. (2012). "ARN-509 (Apalutamide): A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Cyclobutane synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis and Purification of 2-Amino-2-cyclobutylacetic Acid Hydrochloride

Strategic Overview

2-Amino-2-cyclobutylacetic acid (also known as Cyclobutylglycine ) is a non-proteinogenic amino acid containing a constrained cyclobutane ring. It serves as a critical scaffold in the design of conformationally restricted peptidomimetics and glutamate receptor ligands (e.g., NMDA or mGluR antagonists).

Unlike standard aliphatic amino acids, the synthesis of cyclobutylglycine requires careful handling to preserve the strained cyclobutane ring during hydrolysis steps. While the Strecker synthesis is a direct route, it often yields difficult-to-purify aminonitriles.

This protocol prioritizes the Bucherer-Bergs reaction followed by alkaline hydrolysis. This route is superior for scalability and safety because:

-

Intermediate Stability: The hydantoin intermediate is a stable, crystalline solid that can be purified before the final hydrolysis, ensuring high purity of the final amino acid.

-

Safety: It avoids the isolation of unstable and hazardous aminonitriles.

-

Ring Preservation: Alkaline hydrolysis is generally milder on the cyclobutane ring than the harsh acidic conditions required to hydrolyze aminonitriles directly.

Reaction Scheme

The synthesis proceeds from cyclobutanecarboxaldehyde (not cyclobutanone, which would yield the 1-amino-1-carboxy derivative).

Figure 1: Synthetic pathway from aldehyde to amino acid hydrochloride via hydantoin intermediate.[1]

Protocol A: Synthesis of 5-Cyclobutylhydantoin

This step constructs the amino acid backbone while protecting the amine and acid functionalities within a hydantoin ring.

Materials

| Reagent | Equivalents | Role |

| Cyclobutanecarboxaldehyde | 1.0 eq | Starting Material |

| Potassium Cyanide (KCN) | 1.2 eq | Cyanide Source (Toxic!) |

| Ammonium Carbonate | 3.0 eq | Ammonia/CO2 Source |

| Ethanol / Water (1:1) | Solvent | Reaction Medium |

Experimental Procedure

-

Safety Setup: Perform all operations in a well-ventilated fume hood. KCN is fatal if swallowed or inhaled. Ensure a bleach bath (sodium hypochlorite) is available to quench cyanide waste.

-

Mixing: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (3.0 eq) and KCN (1.2 eq) in a 1:1 mixture of water and ethanol (approx. 10 mL per gram of aldehyde).

-

Addition: Add Cyclobutanecarboxaldehyde (1.0 eq) dropwise to the stirred solution.

-

Reaction: Heat the mixture to 55–60°C for 12–18 hours.

-

Note: Higher temperatures (>70°C) may cause sublimation of ammonium carbonate; ensure the system is sealed or has an efficient condenser.

-

-

Concentration: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to approximately 50% volume to remove ethanol and excess ammonia.

-

Precipitation: The hydantoin often precipitates upon cooling the aqueous residue. If not, acidify carefully with concentrated HCl to pH ~2 in a fume hood (Caution: HCN gas evolution possible if excess cyanide remains).

-

Filtration: Filter the white precipitate. Wash with cold water (3x).

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Checkpoint: Verify identity via 1H-NMR (DMSO-d6). Look for the characteristic amide protons of the hydantoin ring (~10.5 ppm and ~8.0 ppm).

-

Protocol B: Hydrolysis and HCl Salt Formation

This step opens the hydantoin ring to yield the free amino acid, followed by conversion to the hydrochloride salt.

Materials

| Reagent | Role |

| 5-Cyclobutylhydantoin | Intermediate |

| Sodium Hydroxide (2M - 4M) | Hydrolysis Reagent |

| Dowex 50W-X8 (H+ form) | Purification Resin |

| Hydrochloric Acid (1M and 6M) | Eluent / Salt Formation |

Experimental Procedure

Step 1: Alkaline Hydrolysis

-

Suspend the 5-Cyclobutylhydantoin in 3M NaOH (approx. 10 eq).

-

Reflux the mixture (100°C) for 24–48 hours.

-

Monitoring: Monitor by TLC or LC-MS until the hydantoin peak disappears. Hydantoins are stable; prolonged heating is required.

-

-

Quench: Cool to room temperature.

Step 2: Purification (Ion Exchange)

Why this is critical: Direct acidification of the NaOH solution yields high amounts of NaCl, which is difficult to separate from the amino acid. Ion exchange is the standard method for desalting.

-

Resin Prep: Pack a column with Dowex 50W-X8 (cation exchange resin). Wash with water until neutral.[2]

-

Loading: Acidify the hydrolysis mixture slightly (pH ~7-8) and load onto the column. The amino acid (positive charge at low pH) will bind to the resin; Na+ ions will also bind but can be displaced.

-

Refinement: It is often better to load the basic solution directly; the Na+ and Amino Acid bind.

-

-

Washing: Wash the column with Distilled Water (3-5 column volumes) to remove anionic impurities and excess unreacted species.

-

Elution: Elute the amino acid using 1M - 2M Aqueous Ammonia (NH4OH) . The ammonia displaces the amino acid.

-

Concentration: Collect ninhydrin-positive fractions. Evaporate the ammonia/water under reduced pressure to yield the Free Zwitterionic Amino Acid .

Step 3: Conversion to Hydrochloride Salt

-

Dissolve the free amino acid in a minimum volume of 1M HCl or 2M HCl .

-

Lyophilization (Freeze Drying): This is the preferred method. Freeze the solution and sublime the water/HCl. This yields the 2-Amino-2-cyclobutylacetic acid hydrochloride as a white, hygroscopic powder.

-

Alternative (Precipitation): Dissolve the free acid in dry methanol. Add 1.2 eq of HCl in Dioxane (4M). Add diethyl ether to precipitate the salt. Filter and dry under vacuum.[3][4][5]

Quality Control & Validation

| Test | Acceptance Criteria | Method Note |

| 1H NMR (D2O) | Consistent with structure. | Cyclobutyl methine protons (multiplets 1.8-2.3 ppm). Alpha-proton doublet/multiplet ~3.8-4.0 ppm. |

| Elemental Analysis | C, H, N, Cl within ±0.4% | Confirms the HCl salt stoichiometry (usually monohydrochloride). |

| Chloride Content | ~1 equivalent | Titration with AgNO3 or Ion Chromatography. |

| HPLC Purity | > 98% | requires derivatization (e.g., OPA or FMOC) as the molecule lacks a strong chromophore. |

Purification Workflow Diagram

Figure 2: Purification logic flow from crude hydrolysate to final hydrochloride salt.

Troubleshooting & Critical Control Points

-

Issue: Low Yield in Bucherer-Bergs.

-

Cause: Loss of volatile aldehyde or ammonium carbonate.

-

Fix: Use a sealed pressure tube for the initial reaction if scale permits (100mg - 5g). Ensure temperature does not exceed 65°C in open reflux.

-

-

Issue: Incomplete Hydrolysis.

-

Cause: Hydantoins are very stable.

-

Fix: Increase NaOH concentration to 4M or use a pressure vessel (autoclave) at 120°C. Monitor via LC-MS (hydantoin mass vs amino acid mass).

-

-

Issue: Hygroscopicity.

-

Cause: Amino acid hydrochlorides are often hygroscopic.

-

Fix: Store in a desiccator at -20°C. Handle quickly in ambient air.

-

References

-

Bucherer-Bergs Reaction Overview

-

Strecker Synthesis & Amino Acid Protocols

-

Purification of Amino Acids via Ion Exchange

- ResearchGate Discussions / Bio-Rad Technical Notes. "How to purify amino acids (HCl salt) with Dowex resin."

-

[Link]

- General Protocol for Hydantoin Hydrolysis: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic foundational text for hydantoin stability and hydrolysis).

Sources

- 1. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Precision Receptor Binding: Protocols for Amino Acid Analogs

Application Note & Methodological Guide

Abstract

Amino acid analogs are pivotal tools in dissecting the structure-activity relationships (SAR) of major neurotransmitter receptors (e.g., NMDA, AMPA, GABA, and Glycine receptors).[1] However, their physicochemical properties—often zwitterionic, highly polar, and susceptible to active transport—present unique challenges in receptor binding assays. This guide details a rigorous workflow for characterizing amino acid analogs using competitive radioligand binding, emphasizing the critical distinction between receptor binding and transporter uptake .

Strategic Experimental Design

The "Binding vs. Uptake" Dilemma

A common failure mode in amino acid receptor assays is the interference of high-affinity transporters (e.g., EAATs for glutamate, GATs for GABA). If transporters are active, your analog may be sequestered inside the vesicle/cell rather than binding to the receptor surface, yielding false potency data.

-

Expert Insight: Always perform receptor binding assays in Sodium-Free buffers (e.g., Tris-Citrate or Tris-Acetate) unless the receptor specifically requires Na+ for allosteric modulation. Most neurotransmitter transporters are Na+-dependent; removing sodium functionally silences them, isolating the receptor binding event.

Ligand Selection Strategy

-

The Tracer (Hot): Use a high-affinity, selective radioligand (e.g.,

-Muscimol for GABA -

The Competitor (Cold): Your amino acid analog. Ensure stock solutions account for the zwitterionic nature; pH adjustment of the stock to 7.4 is often required to prevent local acidification of the assay buffer.

Visualizing the Interaction Architecture

Understanding the competitive landscape is essential for interpreting

Figure 1: Competitive Binding Mechanism. The analog (I) competes with the radioligand (L) for the orthosteric site. Signal decreases as [Analog] increases.*

Protocol: Synaptic Membrane Preparation

Objective: Isolate receptor-rich membranes while removing endogenous amino acids (glutamate/GABA) that would mask high-affinity binding sites.

Reagents

-

Lysis Buffer: 5 mM Tris-HCl, pH 7.4 (Hypotonic to burst synaptosomes).

-

Wash Buffer: 50 mM Tris-Citrate, pH 7.4 (Sodium-free).

-

Sucrose Buffer: 0.32 M Sucrose in 5 mM Tris-HCl.

Workflow

-

Tissue Disruption: Homogenize brain tissue (e.g., rat cortex for GABA/Glutamate receptors) in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer (10 strokes).

-

Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Save the supernatant (S1).

-

Membrane Pellet: Centrifuge S1 at 20,000 x g for 20 min. Discard supernatant.

-

Osmotic Shock (Critical): Resuspend pellet in Lysis Buffer and incubate on ice for 30 minutes. This bursts synaptosomes to release endogenous neurotransmitters.

-

Extensive Washing: Centrifuge (20,000 x g, 20 min) and resuspend in Wash Buffer . Repeat this wash cycle 3–5 times .

-

Why? Even trace amounts of endogenous glutamate/GABA will compete with your radioligand, artificially inflating the

of your analog.

-

-

Storage: Resuspend final pellet in Wash Buffer, aliquot, and freeze at -80°C.

Protocol: Competitive Binding Assay

Objective: Determine the affinity (

Experimental Setup (96-well format)

| Component | Volume | Description |

| Buffer | 100 µL | 50 mM Tris-Citrate (pH 7.4). |

| Analog | 25 µL | Serial dilution of amino acid analog ( |

| Radioligand | 25 µL | Fixed concentration (typically equal to its |

| Membrane | 100 µL | 10–50 µg protein/well (optimized via linearity test). |

| Total Vol | 250 µL |

Step-by-Step Methodology

-

Preparation: Thaw membranes and dilute in Assay Buffer. Keep on ice.

-

Non-Specific Binding (NSB) Controls: In dedicated wells, add a saturating concentration (1000x

) of a known "cold" competitor (e.g., 1 mM Glutamate or GABA). -

Analog Addition: Add the serial dilutions of your test amino acid analog to the plate.

-

Initiation: Add the radioligand, followed immediately by the membrane suspension.

-

Equilibrium Incubation:

-

Glutamate Receptors: 45–60 min at 4°C (reduces protease activity and transport).

-

GABA Receptors: 30–60 min at 4°C or Room Temp (verify stability).

-

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding) using a cell harvester.

-

Washing: Wash filters 3x with 3 mL ice-cold buffer to remove unbound radioligand.

-

Detection: Dry filters, add scintillation cocktail, and count (CPM) via liquid scintillation spectrometry.

Data Analysis & Validation

The Cheng-Prusoff Correction

Raw

- : Concentration of analog displacing 50% of specific binding.[3]

- : Concentration of free radioligand added (nM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Interpreting the Hill Slope

Perform a non-linear regression (One-site vs. Two-site fit).

-

Slope ≈ -1.0: Simple competitive binding to a single site.

-

Slope < -1.0 (Shallow): Negative cooperativity or multiple binding sites (e.g., High/Low affinity states).

-

Slope > -1.0 (Steep): Positive cooperativity.

Workflow Visualization

Figure 2: Operational Workflow for Competitive Binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High NSB (>20%) | Radioligand sticking to filters. | Pre-soak filters in 0.3% PEI; use low-binding plates. |

| Shallow Hill Slope | Negative cooperativity or heterogeneous sites. | Test for multiple sites; ensure membranes are washed of endogenous ligand. |

| Low Signal | Receptor degradation or low expression. | Add protease inhibitors (PMSF, Aprotinin) to lysis buffer; increase protein per well. |

| Inconsistent IC50 | Ligand depletion. | Ensure |

References

-

Vertex AI Search. (2022). Glutamate and GABAA receptor crosstalk mediates homeostatic regulation. NIH PubMed Central. 1[1][4][5]

-

Current Protocols in Pharmacology. (2002). Characterization of GABA Receptors: Measurement of GABA_A Receptor Binding in Rat Brain Membranes Using [3H]Muscimol. NIH PubMed Central. 6[1][4]

-

Cheng, Y., & Prusoff, W. H. (1973).[7] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Cited via Revvity Technical Note). 8[1][4]

-

NanoTemper Technologies. Assay setup for competitive binding measurements. 3

-

Gifford Bioscience. About Ligand Binding Assays: Radioligand Binding Assays. 9[1][4][5]

Sources

- 1. Glutamate and GABAA receptor crosstalk mediates homeostatic regulation of neuronal excitation in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. resources.revvity.com [resources.revvity.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Interpreting 1H NMR and 13C NMR spectra of 2-Amino-2-cyclobutylacetic acid.

Application Note: Structural Validation of 2-Amino-2-cyclobutylacetic Acid via 1D and 2D NMR Spectroscopy

Abstract

2-Amino-2-cyclobutylacetic acid (Cyclobutylglycine) is a critical non-proteinogenic amino acid used to introduce conformational constraints in peptide drug design. Its rigid cyclobutyl moiety restricts the rotation of the peptide backbone (

Introduction: The Structural Challenge

Unlike standard aliphatic amino acids (e.g., Leucine, Valine), 2-Amino-2-cyclobutylacetic acid presents unique spectroscopic features due to the strained four-membered ring.

-

Ring Anisotropy: The magnetic anisotropy of the cyclobutane ring significantly shields/deshields adjacent protons.

-

Conformational Puckering: The cyclobutyl ring is not planar; it exists in a puckered conformation that flips rapidly at room temperature. This creates complex multiplets for the methylene protons rather than simple triplets/quintets.

-

Chiral Center: The

-carbon creates a chiral environment, making the protons on the cyclobutyl ring diastereotopic.

Experimental Protocol: The Self-Validating System

To ensure high-fidelity data, we utilize a pH-Switch Protocol . Amino acids exist as zwitterions in neutral solution, which can broaden peaks and obscure coupling constants.

Reagents & Equipment

-

Solvent A (Acidic): D

O + 20 -

Solvent B (Organic): DMSO-

.[1][2][3] Purpose: Visualization of exchangeable protons (NH -

Internal Standard: TMSP-2,2,3,3-

(Sodium 3-trimethylsilylpropionate) for D

Step-by-Step Workflow

-

Preparation (Acidic Shift): Dissolve 10-15 mg of sample in 0.6 mL of Solvent A. This is the primary dataset for structural assignment.

-

Acquisition:

- H NMR: 64 scans, 2s relaxation delay (d1).

- C NMR: 1024 scans, proton-decoupled.

-

COSY (Correlation Spectroscopy): Essential to trace the spin system from the

-proton to the ring.

-

Validation (Organic Shift): Dissolve a second 10 mg sample in DMSO-

. Compare the integration of the amide/amine region to confirm the presence of the -NH

Data Interpretation: H NMR Spectroscopy

Solvent: D

The proton spectrum is defined by the coupling between the glycine backbone and the cyclobutyl methine.

| Position | Type | Multiplicity | Interpretation | ||

| Methine | 3.90 – 4.10 | Doublet (d) | Coupled solely to the Ring Methine (H1'). Downfield due to -NH | ||

| Ring H1' | Methine | 2.60 – 2.85 | Multiplet (m) | Complex | The "bridge" proton. Couples to |

| Ring H2'/H4' | Methylene | 2.05 – 2.30 | Multiplet | Complex | Protons cis to the substituent. Broadened by ring puckering. |

| Ring H2''/H4'' | Methylene | 1.80 – 2.00 | Multiplet | Complex | Protons trans to the substituent. |

| Ring H3' | Methylene | 1.70 – 1.90 | Multiplet | Complex | The distal methylene group. |

Key Diagnostic Feature: Look for the

Data Interpretation: C NMR Spectroscopy

Solvent: D

The carbon spectrum confirms the backbone and the symmetry (or lack thereof) in the ring.

| Position | Type | Interpretation | |

| C=O | Carbonyl | 170.0 – 172.0 | Typical carboxylic acid region. |

| Methine | 56.0 – 59.0 | Alpha-carbon. Chemical shift is diagnostic of | |

| Ring C1' | Methine | 34.0 – 38.0 | Point of attachment to the backbone. |

| Ring C2'/C4' | Methylene | 24.0 – 27.0 | Often appear as two distinct peaks or one broadened peak depending on resolution. |

| Ring C3' | Methylene | 16.0 – 18.0 | Distal carbon. Highly shielded due to ring strain (gamma-effect). |

Critical QC Check: If the Ring C2' and C4' carbons appear as a single sharp peak, the ring is effectively flipping fast on the NMR timescale. If they are split or broad, it indicates restricted puckering, often caused by bulky protecting groups if the synthesis is incomplete.

Advanced Verification: 2D COSY Logic

To prove the structure, you must trace the connectivity. We utilize Homonuclear Correlation Spectroscopy (COSY).

The Connectivity Chain:

-

Identify the

-CH (most downfield aliphatic signal). -

Observe the cross-peak to Ring H1' .

-

From Ring H1' , observe cross-peaks to the Ring H2'/H4' multiplets.

-

Confirm the Ring H3' (distal) by its coupling to H2'/H4' but lack of coupling to H1'.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectra and validating the compound's identity.

Figure 1: Step-by-step logic flow for the structural assignment of cyclobutylglycine derivatives.

Troubleshooting & Common Impurities

| Observation | Potential Cause | Remediation |

| Extra Doublet (~1.3 ppm) | Alanine contamination | Check starting materials; Alanine is a common byproduct in Strecker synthesis. |

| Broad/Missing Amine | D | The -NH |

| Split Carbonyl Peak | Rotamers | If N-protected (e.g., Boc/Fmoc), restricted rotation causes peak doubling. Run NMR at 50°C to coalesce. |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).

-

Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Protocol for TMSP/DSS referencing in aqueous amino acid samples).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed explanation of COSY and ring puckering effects).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for cyclobutane ring shifts).

Sources

Application Note: Enhancing Peptide Metabolic Stability via Cyclobutyl Amino Acid Incorporation

[1][2]

Abstract

Peptide therapeutics often suffer from rapid proteolytic degradation in vivo, limiting their clinical efficacy.[1][2][3][4] This Application Note details the strategic incorporation of cyclobutyl amino acids (specifically 1-aminocyclobutane-1-carboxylic acid, Ac4c ) to impose local conformational constraints. This modification restricts backbone flexibility, thereby shielding the scissile bond from proteolytic enzymes without compromising receptor affinity. We provide optimized protocols for the solid-phase synthesis of sterically hindered Ac4c-peptides and a validated microsomal stability assay to quantify half-life (

Introduction: The Proteolytic Problem & The Conformational Solution

Native peptides possess high rotational freedom around the

Among these, Cyclobutyl Amino Acids (CBAAs) offer a unique advantage.[5] Unlike simple methylation, the cyclobutyl ring rigidly locks the

Mechanism of Action: Steric Shielding

The incorporation of Ac4c creates a "molecular shield." The bulk of the four-membered ring prevents the protease catalytic triad from approaching the carbonyl carbon of the peptide bond.

Figure 1: Mechanistic comparison of protease interaction with linear vs. Ac4c-constrained peptides.

Protocol A: Synthesis and Incorporation of Ac4c

Challenge: Ac4c is a

Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials Required[2][4][5][7][8][9][10][11][12][13][14]

-

Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading) recommended for difficult sequences.

-

Amino Acid: Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

-

Base: Diisopropylethylamine (DIEA).[7]

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

-

Resin Swelling:

-

Swell resin in DCM for 20 min, then wash with DMF (

min).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (

min). -

Critical Step: Wash thoroughly with DMF (

min) to remove all piperidine, which can cause racemization or side reactions during activation.

-

-

Activation (The "Pre-Activation" Method):

-

Dissolve Fmoc-Ac4c-OH (4 eq relative to resin) and HATU (3.8 eq) in minimal DMF.

-

Add DIEA (8 eq).

-

Allow to activate for 30–60 seconds (observe color change to yellow). Note: Do not activate longer than 2 mins to avoid uronium salt byproducts.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Incubation: Shake at room temperature for 2 hours (standard AA is 45 min).

-

Double Coupling (Mandatory): Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 2 hours.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine in DMF to cap unreacted amines, preventing deletion sequences.

-

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the intrinsic clearance (

Materials Required[2][4][5][7][8][9][10][11][12][13][14]

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or a labeled peptide analog).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Assay Workflow

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Procedure

-

Preparation:

-

Prepare a 1

M solution of the test peptide in Phosphate Buffer (pH 7.4).[8] -

Thaw microsomes on ice. Dilute to a final assay concentration of 0.5 mg/mL in the peptide solution.

-

-

Pre-incubation:

-

Incubate the mixture at 37°C for 10 minutes. This ensures the system reaches physiological temperature.

-

-

Initiation:

-

Add NADPH (final concentration 1 mM) to start the metabolic reaction.

-

Control: Run a parallel incubation without NADPH to distinguish metabolic degradation from chemical instability (hydrolysis).

-

-

Sampling:

-

At

minutes, remove 50

-

-

Quenching:

-

Immediately transfer the aliquot into 150

L of ice-cold Acetonitrile containing the Internal Standard. -

Vortex for 30 seconds and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

-

-

Analysis:

-

Inject the supernatant into the LC-MS/MS. Monitor the transition of the parent peptide ion.

-

Data Analysis & Interpretation

To determine stability, plot the natural logarithm of the percent parent remaining versus time.[8] The slope of the linear regression is

Calculations:

Representative Data: Native vs. Ac4c-Modified

The following table illustrates typical results when replacing a labile alanine residue with Ac4c in a bioactive peptide.

| Parameter | Native Peptide (Linear) | Ac4c-Modified Analog | Fold Improvement |

| 0.046 | 0.005 | ~9x | |

| 15.1 | 138.6 | 9.2x | |

| 92.0 | 10.0 | High Stability | |

| Bioactivity ( | 4.5 nM | 6.2 nM | Retained |

Table 1: Comparative metabolic stability data. Note the significant extension in half-life with minimal loss of potency, a hallmark of successful CBAA incorporation.

Troubleshooting & Expert Tips

-

Solubility Issues: Ac4c adds lipophilicity. If the peptide precipitates during the assay, add 0.1% DMSO or BSA to the buffer, though be aware BSA can bind the peptide and reduce free fraction available for metabolism.

-

Coupling Failure: If HATU fails, switch to COMU or symmetrical anhydrides. For extremely hindered positions (e.g., Ac4c-Ac4c linkage), microwave-assisted synthesis (75°C) is highly effective.

-

Peak Tailing: Ac4c peptides can be hydrophobic. Ensure your LC gradient includes a high percentage of organic phase (up to 95% ACN) to fully elute the compound and prevent carryover.

References

Sources

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. mercell.com [mercell.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Amino-2-cyclobutylacetic Acid

Target Molecule: 2-Amino-2-cyclobutylacetic acid (Cyclobutylglycine) CAS: 28024-69-3 Support Ticket ID: CYCLO-GLY-OPT-001 Lead Scientist: Senior Application Specialist, Process Chemistry Division

Strategic Overview: The "Cyclobutyl" Challenge

The synthesis of 2-Amino-2-cyclobutylacetic acid presents a unique set of challenges compared to standard aliphatic amino acids. The cyclobutyl ring introduces significant steric bulk adjacent to the reaction center and possesses inherent ring strain (~26 kcal/mol), making the molecule sensitive to harsh acidic conditions and prone to rearrangement.

The Primary Yield Bottleneck: Many researchers attempt to synthesize this molecule via alkylation of glycine equivalents (e.g., using ethyl acetamidomalonate) with cyclobutyl bromide.

-

Why this fails: Cyclobutyl bromide is a secondary halide with significant steric hindrance. Under the basic conditions required for enolate alkylation, the competing E2 elimination reaction (forming cyclobutene) often dominates over the desired SN2 substitution, leading to yields <30%.

The Recommended Solution: To maximize yield, you must shift the synthetic strategy from displacement (alkylation) to addition (carbonyl chemistry). The most robust routes utilize Cyclobutanecarboxaldehyde as the starting material.

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol that matches your stereochemical requirements.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on stereochemical needs.

Protocol A: Modified Bucherer-Bergs (Racemic Scale-Up)

This is the industrial standard for robustness. The classic bottleneck here is the hydrolysis of the hydantoin intermediate . Standard acidic hydrolysis often fails to open the stable hydantoin ring or degrades the cyclobutane moiety.

Step 1: Hydantoin Formation[1][2][3]

-

Reagents: Cyclobutanecarboxaldehyde (1.0 eq), (NH4)2CO3 (3.0 eq), KCN (1.2 eq).

-

Solvent: 50% EtOH/H2O.

-

Conditions: 60°C, 18 hours.

-

Yield Optimization: The aldehyde is prone to oxidation. Distill Cyclobutanecarboxaldehyde immediately before use.

Step 2: The "Hard" Hydrolysis (Critical Control Point)

Standard reflux with HCl is insufficient for 5-cyclobutylhydantoin due to the steric bulk of the cyclobutyl group protecting the amide bond.

Optimized Protocol:

-

Suspend the 5-cyclobutylhydantoin in 3M NaOH (excess, typically 5-8 eq).

-

Transfer to a stainless steel autoclave or a heavy-walled pressure vessel.

-

Heat to 140°C (internal temperature) for 12–16 hours. Note: Do not exceed 160°C to prevent decarboxylation.

-

Cool to room temperature.

-

Acidify carefully with conc. HCl to pH 6 (Isoelectric point).

Data: Hydrolysis Method Comparison

| Method | Reagents | Temp/Time | Yield | Notes |

| Acidic Reflux | 6M HCl | 100°C / 24h | <20% | Incomplete hydrolysis; recovery of starting hydantoin. |

| Basic Reflux | 2M NaOH | 100°C / 24h | 45% | Slow kinetics; requires prolonged reaction. |

| High-Pressure Base | 3M NaOH | 140°C / 12h | 82% | Recommended. Complete conversion. |

Protocol B: Asymmetric Strecker (Chiral Synthesis)

For drug development applications requiring high ee, the Ellman Sulfinamide method is superior to chiral resolution. It avoids the use of toxic cyanides on a large scale (if TMSCN is used carefully) and provides predictable stereochemistry.

Workflow

-

Condensation: React Cyclobutanecarboxaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide.

-

Catalyst: Ti(OEt)4 (essential as a Lewis acid and water scavenger).

-

Yield Tip: Use 2.0 eq of Ti(OEt)4 to drive the equilibrium.

-

-

Cyano Addition: Add TMSCN (Trimethylsilyl cyanide) and a catalytic amount of CsF or TBAF at -78°C.

-

Stereocontrol: The bulky tert-butyl group directs the cyanide attack to the Re-face (or Si-face depending on sulfinamide enantiomer), typically achieving >95:5 dr.

-

-

Hydrolysis: Acidic hydrolysis (6M HCl, reflux) simultaneously cleaves the nitrile to the acid and removes the sulfinyl group.

Figure 2: The Ellman-Strecker workflow for asymmetric synthesis.

Purification & Isolation (The "Black Magic")

Isolating zwitterionic amino acids from crude reaction mixtures (containing salts like NaCl or Na2SO4) is often where yield is lost.

The "Desalting" Protocol: Do not rely on crystallization alone. Use Ion Exchange Chromatography (IEC).

-

Resin: Dowex 50W-X8 (Strong Cation Exchange), H+ form.

-

Loading: Dissolve crude residue in water (pH < 2) and load onto the column. The amino acid binds; salts pass through.

-

Washing: Wash with distilled water until the eluent is neutral and halide-free (test with AgNO3).

-

Elution: Elute with 1M NH4OH (Ammonia water). The rise in pH deprotonates the carboxylate, releasing the zwitterion.

-

Finishing: Evaporate the ammoniacal fractions. Recrystallize from Water/Ethanol or Water/Acetone.

Troubleshooting & FAQs

Q1: My Bucherer-Bergs reaction turned into a dark tar. What happened?

-

Diagnosis: Polymerization of Cyclobutanecarboxaldehyde.

-

Fix: This aldehyde is unstable. You must distill it immediately before use or store it under Nitrogen at 4°C. If the starting material is yellow/brown, distill it.

Q2: I am trying to alkylate Diethyl Acetamidomalonate with Cyclobutyl bromide, but I only get starting material or low yield.

-

Diagnosis: E2 Elimination. The basic conditions (NaOEt/EtOH) are causing the cyclobutyl bromide to eliminate HBr, forming cyclobutene (a gas/volatile), leaving your nucleophile untouched.

-

Fix: Switch to the Strecker or Bucherer-Bergs route (Method A or B above). If you must alkylate, use a specialized glycine equivalent like the Ni(II)-BPB complex (Belokon's reagent) under Phase Transfer Catalysis (PTC) conditions, which can sometimes suppress elimination, though yields remain lower than aldehyde routes.

Q3: During hydrolysis of the amino nitrile (Strecker), the solution turned black and yield dropped.

-

Diagnosis: Oxidative degradation or polymerization at high temp.

-

Fix: Degas your HCl solution with Argon/Nitrogen before refluxing. Add a scavenger like phenol (trace) if degradation persists, but usually, an inert atmosphere solves this.

Q4: Can I use the O'Donnell Schiff base for this synthesis?

-

Answer: Yes, but with caution. Alkylation of the O'Donnell Schiff base (Ph2C=NCH2CO2Et) with cyclobutyl bromide requires Phase Transfer Catalysis (e.g., TBAB, 50% KOH). While possible, the yield is often compromised by the elimination issue mentioned in Q2. The aldehyde route is chemically superior for the cyclobutyl side chain.

References

-

Bucherer-Bergs Reaction Mechanism & Stereochemistry

-

Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350.

-

-

Hydrolysis of Sterically Hindered Hydantoins

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

-

-

Asymmetric Strecker Synthesis (Ellman's Auxiliary)

-

Davis, F. A., & Szewczyk, J. M. (1995). Asymmetric Synthesis of alpha-Amino Acids using Sulfinimines (N-Sulfinyl Imines). Tetrahedron Letters, 36(18), 3219-3222.

-

-

Purification of Amino Acids via Ion Exchange

-

Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The Chromatography of Amino Acids on Ion Exchange Resins. Journal of the American Chemical Society, 76(23), 6063–6065.

-

-

Phase Transfer Alkylation Challenges (Elimination vs Substitution)

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.

-

Disclaimer: All protocols involve hazardous chemicals (Cyanides, Strong Acids/Bases). Ensure all work is performed in a fume hood with appropriate PPE and waste disposal procedures.

Troubleshooting low yields in Friedel-Crafts acylation of aniline derivatives.

Status: Active Ticket: #FC-ANILINE-YIELD-001 Topic: Overcoming Deactivation & Regioselectivity Issues in Aniline Acylation Assigned Specialist: Senior Application Scientist

Introduction: The Aniline Paradox

You are likely reading this because your standard Friedel-Crafts acylation (using acyl chloride and AlCl₃) on an aniline derivative failed. It likely resulted in either (A) no reaction (recovery of starting material), (B) formation of an amide (N-acylation) instead of a ketone, or (C) a black tar.

The Root Cause: This is a fundamental textbook conflict known as the Aniline Paradox .

While the amino group (

This guide provides the technical workarounds to bypass this thermodynamic trap.

Module 1: The Deactivation Trap (Why Standard Protocols Fail)

Before attempting a fix, you must understand the failure mode. The diagram below illustrates the "Dead End" pathway that occurs when standard conditions are applied to free anilines.

Mechanism of Failure

Figure 1: The kinetic trap of direct aniline acylation. The formation of the Lewis Acid complex is faster than the ring acylation, deactivating the substrate.

Module 2: The Solution – The Sugasawa Reaction

To acylate an aniline ortho to the amino group without protecting/deprotecting steps, you must use the Sugasawa Reaction .[1] This protocol utilizes a dual Lewis acid system (Boron Trichloride and Aluminum Chloride) and replaces the acyl chloride with a nitrile .[1]

Why it works:

-

BCl₃ acts as a "soft" Lewis acid that coordinates with the aniline nitrogen. Unlike AlCl₃, the BCl₃-aniline complex is not fully deactivating; it actually directs the incoming electrophile to the ortho position via a cyclic transition state.

-

AlCl₃ activates the nitrile (R-CN) to form a reactive nitrilium species.

Protocol: BCl₃-Mediated Ortho-Acylation

Reagents:

-

Aniline Derivative (1.0 equiv)

-

Nitrile (R-CN) (1.2 equiv) — Acts as the acyl source

-

Boron Trichloride (BCl₃) (1.0 M in xylene or DCM) (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Workflow:

-

Nitrogen Masking: Under inert atmosphere (

), dissolve the aniline in dry DCE. Cool to 0°C. -

BCl₃ Addition: Dropwise add BCl₃ solution. Caution: Exothermic. Stir for 15 min. The solution may turn cloudy as the Aniline-BCl3 adduct forms.

-

Activation: Add the nitrile (R-CN) followed by solid AlCl₃ in one portion.

-

The Reaction: Heat the mixture to reflux (80–110°C).

-

Checkpoint: Evolution of HCl gas indicates the reaction is proceeding.

-

Time: Typically 6–12 hours.

-

-

Hydrolysis (Critical): The intermediate is an imine/ketimine. You must hydrolyze it to get the ketone.

-

Cool to 0°C.

-

Quench with 2N HCl (aqueous).

-

Heat the biphasic mixture at 80°C for 30–60 mins to hydrolyze the ketimine to the ketone.

-

Sugasawa Pathway Visualization

Figure 2: The Sugasawa workflow. BCl3 masks the nitrogen, while the nitrile serves as the electrophile precursor, preventing N-acylation.

Module 3: Troubleshooting & FAQ

Use this matrix to diagnose specific failure modes in your experiment.

Symptom: Low Yield / No Reaction[2]

| Potential Cause | Diagnosis | Corrective Action |

| Moisture Contamination | AlCl₃ turns white/sticky; BCl₃ fumes excessively. | Strict Anhydrous Technique: Flame-dry glassware. Use fresh AlCl₃ (yellow/grey powder, not white). |

| Inefficient Hydrolysis | NMR shows imine peaks or complex mixture. | Aggressive Hydrolysis: The ketimine intermediate is stable. Increase hydrolysis time (2h) and temp (80°C) with 2N HCl. |

| Wrong Solvent Temp | Reaction stays clear; no HCl evolution. | Increase Temp: DCE reflux (83°C) might be too low. Switch to Toluene or Chlorobenzene (110–130°C) to drive HCl expulsion. |

Symptom: N-Acylation (Amide Formation)

-

Observation: You isolated an amide (Acetamide derivative) instead of the ketone.

-

Cause: You likely used an Acyl Chloride instead of a Nitrile, or you did not use BCl₃.

-

Fix: If you must use Acyl Chloride, you cannot use free aniline. You must protect the amine first (e.g., make the acetanilide), perform the Friedel-Crafts, and then deprotect. Alternatively, use the Sugasawa conditions (Nitrile + BCl₃) which are chemoselective for C-acylation.

Symptom: Black Tar / Polymerization

-

Cause: Exotherm uncontrolled or oxidation of the aniline ring.

-

Fix:

-

Add BCl₃ slowly at 0°C or -78°C. The initial complexation is highly exothermic.

-

Nitrogen blanket: Anilines oxidize easily at high temps. Ensure positive

pressure throughout the reflux.

-

References

-

Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1] Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines.[1] Journal of the American Chemical Society, 100(15), 4842–4852.

-

Douglas, A. W., et al. (1994).[1] A detailed mechanism for the Sugasawa reaction: The ortho-acylation of anilines. Tetrahedron Letters, 35(37), 6807-6810.

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

BenchChem. (2025).[2][3] Troubleshooting low yields in Friedel-Crafts acylation. Technical Guide.

Sources

Controlling stereoselectivity in cyclobutane ring formation.

Ticket ID: CYCLO-STEREO-001

Status: Open

Assigned Specialist: Senior Application Scientist, Photochemistry & Catalysis Division

Welcome to the Cyclobutane Stereocontrol Help Desk

Mission Statement: You are likely here because the [2+2] cycloaddition—deceptively simple on paper—is failing to yield the single stereoisomer required for your SAR (Structure-Activity Relationship) study. Whether you are battling head-to-head vs. head-to-tail regioselectivity, or struggling to induce enantiomeric excess (ee) in a photochemical process, this guide treats your synthesis as a debuggable system.

We move beyond "try a different solvent" and focus on the mechanistic causality of stereochemical leakage.

Module 1: Troubleshooting Diastereoselectivity (The "Isomer Soup" Problem)

User Issue: "I am performing a photodimerization of a cinnamic acid derivative. I see conversion, but I get a statistical mixture of head-to-head (HH) and head-to-tail (HT) isomers, plus significant cis/trans isomerization."

Root Cause Analysis

In solution, the excited state lifetime of your alkene allows for bond rotation (relaxation to the ground state isomer) and random collisional orientation before the second alkene reacts. This leads to cis/trans isomerization competing with cycloaddition.[1][2]

Solution A: The Hardware Fix (Topochemical Control)

If your substrate is crystalline, you must exploit Schmidt’s Topochemical Postulate . Stereocontrol is dictated by the crystal lattice packing, not the reagent's inherent reactivity.

-

The Rule: Reaction only occurs if parallel double bonds are aligned within < 4.2 Å .[1]

-

The Fix: Switch from solution phase to Solid-State Suspension .

Diagnostic Protocol: The "Crystal Check"

-

Polymorph Screening: Crystallize your monomer in 3 different solvent systems (e.g., Ethanol, Toluene/Hexane, DCM).

-

XRD Analysis: If you have access to single-crystal XRD, measure the centroid-to-centroid distance between alkenes.[1]

-

Irradiation: Irradiate the crystals directly (sandwiched between glass slides) or suspended in water/hexane (slurry method).[1]

Solution B: The Software Fix (Covalent/Non-Covalent Templating)

If you must work in solution, you need a "tether" to enforce alignment.

-

Covalent: Link two alkenes with a temporary silicon or ester tether (Intramolecular reaction is always more selective).[1]

-